1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
The compound 1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a pyrrolo[1,2-a]pyrazine core substituted with a 2,4-dichlorophenyl group at position 1 and a 3,4-dimethoxybenzenesulfonyl moiety at position 2.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4S/c1-28-19-8-6-15(13-20(19)29-2)30(26,27)25-11-10-24-9-3-4-18(24)21(25)16-7-5-14(22)12-17(16)23/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUZYSLPQSKLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-dichlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS Number: 899739-47-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20Cl2N2O4S
- Molecular Weight : 467.4 g/mol
The compound features a pyrrolo[1,2-a]pyrazine core with dichlorophenyl and dimethoxybenzenesulfonyl substituents. The unique structure suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may act by inhibiting specific enzymes involved in signal transduction pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors or other cellular receptors to modulate physiological responses.
- Gene Expression Alteration : It may influence transcription factors or epigenetic markers that regulate gene expression.
Antiviral Activity
A study highlighted the compound's ability to inhibit the production of Staphylococcus aureus toxic shock syndrome toxin-1 (TSST-1) without affecting bacterial growth. This suggests potential applications in treating conditions related to bacterial virulence without compromising the microbiota balance .
Case Studies and Research Findings
Future Directions and Research Opportunities
Further research is necessary to elucidate the full scope of biological activities associated with this compound. Key areas for investigation include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.
Comparison with Similar Compounds
Key Structural Features and Analogs
Key Observations :
Spectroscopic Characterization
Antiparasitic Potential
- Compounds with dichlorophenyl and piperazine moieties () exhibit activity against Trypanosoma cruzi, suggesting the target compound may share similar antiparasitic properties .
Herbicidal and Agrochemical Analogies
- Pyrido[2,3-d]pyrimidine derivatives () with dichlorophenyl groups show herbicidal activity, indicating that the target’s dichlorophenyl substituent could confer agrochemical utility .
Preparation Methods
Competitive Sulfonate Ester Formation
Incomplete amine deprotonation during sulfonylation leads to sulfonate esters (5–12% yield). Mitigation:
Homocoupling of Arylboronic Acid
Trace oxygen or moisture generates biaryl byproducts (3–8% yield). Mitigation:
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization-Sulfonylation | Acid-catalyzed cyclization | 68% | 95.2% |
| Cross-Coupling | Pd-mediated Suzuki coupling | 82% | 98.9% |
Advantages of Cross-Coupling Route :
Industrial-Scale Production Considerations
Reactor Design :
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Use continuous flow systems for sulfonylation to control exothermicity.
-
Employ cryogenic conditions (−20°C) for bromination to minimize degradation.
Cost Drivers :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
